molecular formula C21H19ClN2O4S B2611289 Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate CAS No. 1171736-19-8

Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate

Cat. No.: B2611289
CAS No.: 1171736-19-8
M. Wt: 430.9
InChI Key: XFLMBLUVNGXRCS-UHFFFAOYSA-N
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Description

Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety, a tetrahydrofuran ring, and a carbamoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzo[d]thiazole ring, known for its biological activity, makes this compound particularly intriguing for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced by reacting the benzo[d]thiazole derivative with a tetrahydrofuran-2-ylmethyl halide in the presence of a base, such as potassium carbonate, to form the corresponding ether.

    Carbamoylation: The final step involves the carbamoylation of the intermediate product with methyl chloroformate in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s benzo[d]thiazole moiety is known for its biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties due to its unique structural features.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications, such as agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

    Tiazofurin: An anticancer agent with a thiazole structure.

Uniqueness

Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate is unique due to the combination of its structural elements: the benzo[d]thiazole ring, the tetrahydrofuran ring, and the carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[(4-chloro-1,3-benzothiazol-2-yl)-(oxolan-2-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-27-20(26)15-8-3-2-7-14(15)19(25)24(12-13-6-5-11-28-13)21-23-18-16(22)9-4-10-17(18)29-21/h2-4,7-10,13H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLMBLUVNGXRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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